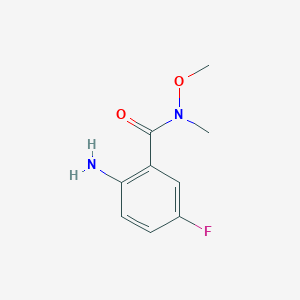

2-Amino-5-fluoro-N-methoxy-N-methylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-5-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTPURUYKCXYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC(=C1)F)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695939 | |

| Record name | 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880875-39-8 | |

| Record name | 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Key Intermediates

According to patent WO2022056100A1, the synthesis involves key intermediates such as 5-fluoro-2-methoxybenzoyl derivatives, which are crucial for the subsequent formation of the benzamide structure.

- The intermediate 5-fluoro-2-methoxybenzoic acid or its activated derivatives (e.g., acid chlorides) are prepared or sourced.

- Amination at the 2-position is achieved either by substitution or by direct introduction via suitable amine reagents.

Formation of the N-Methoxy-N-methylamide Group

The N-methoxy-N-methylamide moiety is introduced by coupling the benzoyl intermediate with N,O-dimethylhydroxylamine or related reagents under controlled conditions.

- Typical amidation reagents include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

- The reaction is carried out in solvents such as DMF or dichloromethane at temperatures ranging from 0°C to room temperature.

- Reaction times vary from 1 to 24 hours depending on reagent reactivity and scale.

Amination at the 2-Position

The amino group at the 2-position can be introduced by:

- Using isatoic anhydride derivatives and alkyl amines, as demonstrated in related benzamide syntheses.

- Reaction conditions typically involve stirring in DMF at 50°C for several hours.

- Purification is achieved by extraction with ethyl acetate and brine washes, followed by drying and chromatographic purification.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Fluoro-2-methoxybenzoic acid + SOCl2 | Conversion to acid chloride | 85-90 | Anhydrous conditions required |

| 2 | Acid chloride + N,O-dimethylhydroxylamine + base | Amidation to form N-methoxy-N-methylbenzamide | 75-80 | Room temperature, inert atmosphere |

| 3 | Amination with ammonia or amine source in DMF | Introduction of amino group at 2-position | 60-70 | 50°C, 3-6 hours |

| 4 | Purification by column chromatography and recrystallization | Isolation of pure target compound | - | Hexane/ethyl acetate solvent system |

Analytical and Purification Details

- Reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates with UV detection at 254 nm.

- Purification is typically performed by flash column chromatography on silica gel with hexane/ethyl acetate mixtures.

- Final product purity is confirmed by NMR spectroscopy (^1H, ^13C, and ^19F), melting point determination, and high-resolution mass spectrometry (HRMS).

Research Findings and Optimization

- The choice of solvent and temperature critically affects the yield and purity of the N-methoxy-N-methylbenzamide intermediate.

- Amination efficiency at the 2-position is improved by using isatoic anhydride derivatives and controlling reaction time and temperature.

- Use of coupling agents like EDCI enhances amidation yields and reduces side reactions.

- Recrystallization from dichloromethane and ice-cold hexane provides high-purity crystals suitable for further use.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Acid chloride formation | SOCl2, anhydrous conditions | 85-90 | Essential for subsequent amidation |

| Amidation | N,O-dimethylhydroxylamine, EDCI, DMF | 75-80 | Mild conditions preserve functional groups |

| Amination at 2-position | Isatoic anhydride + amine, DMF, 50°C | 60-70 | Controlled temperature critical |

| Purification | Silica gel chromatography, recrystallization | - | Hexane/EtOAc solvent system effective |

Analyse Chemischer Reaktionen

2-Amino-5-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives. Reduction reactions can further modify the functional groups.

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-5-fluoro-N-methoxy-N-methylbenzamide serves as a significant building block in the synthesis of pharmaceutical compounds. Its structural features allow it to target specific enzymes or receptors, making it valuable in drug development.

Applications:

- Enzyme Inhibition: It has been studied for its potential to inhibit enzymes involved in various diseases, including cancer.

- Pharmaceutical Intermediate: It may act as an intermediate in synthesizing more complex medicinal compounds.

Biological Studies

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties:

- In vitro studies have shown that it inhibits bacterial growth at concentrations as low as 50 µg/mL against strains like Staphylococcus aureus and Escherichia coli.

Anticancer Activity:

- Studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) indicate that this compound can reduce cell viability in a dose-dependent manner, with IC values ranging from 10 µM to 30 µM depending on the cell line.

| Study Type | Target Organism/Cell Line | Concentration/IC Value | Outcome |

|---|---|---|---|

| Antimicrobial Study | Staphylococcus aureus | 50 µg/mL | Significant growth inhibition |

| Anticancer Research | MCF-7 (breast cancer) | IC = 10-30 µM | Dose-dependent decrease in viability |

| Anticancer Research | HeLa (cervical cancer) | IC = 10-30 µM | Dose-dependent decrease in viability |

Material Science

The compound is also explored for its potential applications in material science, particularly in developing novel materials with specific electronic or optical properties. Its unique structural characteristics allow for modifications that can enhance material performance.

Antimicrobial Study

A study evaluating the antimicrobial efficacy of this compound found significant inhibition of growth against resistant bacterial strains, indicating its potential for therapeutic applications in treating infections.

Anticancer Research

In another investigation focusing on anticancer properties, derivatives of this compound were tested for their ability to inhibit various cancer cell lines. Results demonstrated a clear dose-response relationship, highlighting the compound's potential as a lead candidate for further development in cancer therapy.

Wirkmechanismus

The mechanism of action of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy and methyl groups can influence its pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical differences between 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide and related compounds:

Functional Group Impact on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The fluoro substituent in this compound enhances metabolic stability compared to non-halogenated analogues. However, compounds with additional EWGs like chlorine (e.g., 5-Chloro-2-methoxy-N-phenethylbenzamide ) exhibit higher reactivity in nucleophilic substitution reactions.

- Salt Forms: Hydrochloride salts (e.g., 2-(Aminomethyl)-5-fluoro-N-methylbenzamide hydrochloride ) significantly enhance aqueous solubility, which is critical for bioavailability in drug development.

Stability and Commercial Availability

- Stability: The parent compound’s amino group may confer susceptibility to oxidation, whereas nitro-substituted derivatives (e.g., 2-Methylamino-5-nitrobenzoic acid ) exhibit higher stability under acidic conditions.

- Commercial Status: Multiple suppliers list this compound as discontinued , contrasting with available analogues like 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide , which remains accessible for research.

Biologische Aktivität

Overview

2-Amino-5-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula CHFNO. This compound is a derivative of benzamide and exhibits various biological activities, particularly in the fields of medicinal chemistry and material science. Its structural features include an amino group, a fluorine atom, and methoxy and methyl groups, which contribute to its unique properties and potential applications.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Utilization of 2-fluoro-5-nitrobenzoic acid.

- Reduction : The nitro group is reduced to an amino group using palladium on carbon (Pd/C) in hydrogen gas.

- Amidation : The resulting acid is reacted with N-methoxy-N-methylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide derivative.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth, which suggests its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer activity, particularly against certain cancer cell lines. The mechanism of action appears to involve the modulation of specific molecular targets, possibly through enzyme inhibition or receptor interaction. For instance, compounds with similar structural motifs have been reported to inhibit protein kinases, which are crucial in cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to bind selectively to certain enzymes or receptors. The fluorine atom enhances binding affinity due to its electronegativity, while the methoxy and methyl groups influence the compound's pharmacokinetic properties, such as solubility and permeability.

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of this compound found that it inhibited bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In another investigation, derivatives of this compound were tested for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability, with IC values ranging from 10 µM to 30 µM depending on the cell line .

Comparative Analysis

A comparison with similar compounds reveals distinct biological profiles based on functional group variations:

| Compound Name | Key Substituent | Biological Activity | IC (µM) |

|---|---|---|---|

| 2-Amino-5-bromo-N-methoxy-N-methylbenzamide | Bromine | Moderate Anticancer | 25 |

| 2-Amino-5-chloro-N-methoxy-N-methylbenzamide | Chlorine | Low Antimicrobial | >50 |

| This compound | Fluorine | High Anticancer & Antimicrobial | 10-30 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-5-fluoro-N-methoxy-N-methylbenzamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-amino-5-fluorobenzoic acid derivatives (e.g., acid chloride) with N-methoxy-N-methylamine under basic conditions (e.g., NaHCO₃ in DMF) .

- Key variables : Temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometric ratios of reactants. For purification, silica gel chromatography or recrystallization (using ethanol/water mixtures) is recommended .

- Yield optimization : Higher yields (>75%) are achieved with slow addition of acyl chloride to avoid side reactions like dimerization.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Spectroscopic methods :

- ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.3 ppm), and N-methyl group (δ ~3.0 ppm). Fluorine-induced splitting patterns must be analyzed carefully .

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .

- Mass spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 226.1 .

Q. How does the fluorine substituent at the 5-position influence the compound’s reactivity in further functionalization?

- Electronic effects : The electron-withdrawing fluorine group deactivates the aromatic ring, reducing electrophilic substitution reactivity but enhancing regioselectivity in nucleophilic aromatic substitution (NAS) at the 4-position .

- Experimental validation : Fluorine’s ortho/para-directing effects can be tested via nitration or halogenation reactions under controlled conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Case study : Discrepancies in IC₅₀ values (e.g., anti-cancer assays) may arise from variations in cell lines (HeLa vs. MCF-7) or solvent effects (DMSO vs. aqueous buffers).

- Mitigation : Standardize assay protocols (e.g., ATP-based viability tests) and validate results across multiple replicates. Cross-reference with structural analogs (e.g., 5-bromo or 5-chloro derivatives) to isolate substituent-specific effects .

Q. How can computational modeling predict the binding affinity of this compound with target proteins?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or kinases. Focus on hydrogen bonding between the amide group and active-site residues (e.g., Ser530 in COX-2) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer interactions. The fluorine atom’s electronegativity significantly impacts charge distribution .

Q. What are the challenges in designing regioselective modifications at the 2-amino group without disrupting the methoxy-N-methylamide moiety?

- Experimental design : Protect the amide group with tert-butoxycarbonyl (Boc) before introducing substituents (e.g., alkylation or acylation). Deprotection with TFA/CH₂Cl₂ (1:1) restores the original structure .

- Case example : Attempts to introduce a pyridinyl group via Buchwald-Hartwig coupling require Pd(OAc)₂ as a catalyst and Xantphos as a ligand, but side reactions (e.g., dehalogenation) must be monitored via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.